Cas no 20409-32-9 (a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI))
a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) Chemical and Physical Properties
Names and Identifiers
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- a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI)
- 1,2,4,6-tetra-O-acetyl-3-deoxy-3-fluoro-D-glucopyranose
- 1,2,4,6-tetra-O-acetyl-3-deoxy-3-fluoro-D-glucose
- 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
- 3-deoxy-3-fluoro-1,2,4,6-tetraacetyl-D-glucopyranose
- 3-deoxy-3-fluoro-1,2,4,6-tetra-O-acetyl-D-glucopyranose
- 20409-32-9
- (2R,3S,4S,5R,6R)-6-(Acetoxymethyl)-4-fluorotetrahydro-2H-pyran-2,3,5-triyltriacetate
- 1,2,4,6-tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose
- (2R,3S,4S,5R,6R)-6-(Acetoxymethyl)-4-fluorotetrahydro-2H-pyran-2,3,5-triyl triacetate
- SCHEMBL7151952
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- Inchi: 1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1
- InChI Key: LIPVVBXVHVLOLU-ITGHMWBKSA-N
- SMILES: F[C@@H]1[C@H]([C@@H](OC(C)=O)O[C@H](COC(C)=O)[C@H]1OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 350.10131034g/mol
- Monoisotopic Mass: 350.10131034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 114Ų
a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514275-1g |
(2R,3S,4S,5R,6R)-6-(Acetoxymethyl)-4-fluorotetrahydro-2H-pyran-2,3,5-triyl triacetate |
20409-32-9 | 97% | 1g |
$324 | 2023-01-19 |
a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) Suppliers
a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI)
a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) and Its Significance in Modern Chemical Biology
The compound with the CAS number 20409-32-9, known chemically as a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI), represents a fascinating derivative of glucose that has garnered significant attention in the field of chemical biology. This tetraacetate derivative of 3-deoxy-3-fluoro-a-D-glucopyranose is not only a structurally intriguing molecule but also a versatile tool in synthetic and medicinal chemistry. Its unique fluorine substitution at the C-3 position introduces a significant electronic and steric effect, making it a valuable intermediate in the synthesis of various bioactive molecules.
The importance of fluorinated sugars in medicinal chemistry cannot be overstated. Fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties of drug candidates. The introduction of fluorine into the glucose scaffold, as seen in a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI), allows for the development of novel compounds with enhanced biological activity. Recent studies have highlighted its role in the synthesis of fluorinated glycosides, which are increasingly recognized for their potential in antiviral and anticancer therapies.
In the realm of synthetic chemistry, a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) serves as a crucial building block for constructing more complex fluorinated carbohydrate derivatives. The tetraacetate group not only protects the hydroxyl groups but also enhances the reactivity of the molecule in various synthetic transformations. This has led to its widespread use in the preparation of fluorinated oligosaccharides and glycoconjugates, which are essential for understanding carbohydrate-protein interactions and developing carbohydrate-based therapeutics.
One of the most compelling applications of this compound is in the field of glycobiology. Glycans, which are complex carbohydrate structures found on cell surfaces and in extracellular matrices, play pivotal roles in various biological processes such as cell recognition, adhesion, and signaling. The fluorination of glycans has been shown to modulate their biological activity, making fluorinated glycosides attractive candidates for therapeutic intervention. For instance, studies have demonstrated that fluorinated oligosaccharides derived from a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) can inhibit bacterial adhesion and virulence by disrupting glycan-mediated interactions.
Furthermore, the compound has found utility in the development of novel antibiotics. The unique structural features of a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) have been leveraged to design molecules that target bacterial cell wall biosynthesis. Fluorinated sugars have been shown to interfere with key enzymes involved in peptidoglycan synthesis, leading to bacterial cell lysis and death. This approach has opened up new avenues for combating antibiotic-resistant bacteria, a growing concern in global healthcare.
The synthetic pathways to obtain a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) have also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as fluorous chemistry and enzymatic fluorination have been particularly useful in introducing fluorine atoms into carbohydrate structures with high precision. These advancements have not only improved the availability of a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) but also facilitated its application in diverse research areas.
Recent research has also explored the potential of this compound in nanomedicine. Fluorinated sugars have been incorporated into polymeric nanoparticles and liposomes to enhance their stability and targeting capabilities. These formulations have shown promise in delivering therapeutic agents to specific sites within the body, thereby improving treatment efficacy and reducing side effects. The unique properties of a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) make it an ideal candidate for such applications.
The future prospects for a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI) are vast and exciting. As our understanding of glycobiology continues to grow, so does the demand for sophisticated tools like this compound. Researchers are increasingly recognizing the importance of fluorinated carbohydrates in drug discovery and development. The ability to fine-tune biological activity through strategic fluorination opens up endless possibilities for creating novel therapeutics that address unmet medical needs.
In conclusion, a-D-Glucopyranose,3-deoxy-3-fluoro-, tetraacetate (9CI), with its CAS number 20409-32-9, is a cornerstone molecule in modern chemical biology. Its unique structural features and versatile applications make it an indispensable tool for researchers working on synthetic chemistry, glycobiology, antibiotic development, and nanomedicine. As new discoveries continue to emerge from these fields, it is likely that this compound will play an even greater role in shaping the future of medicinal chemistry.
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